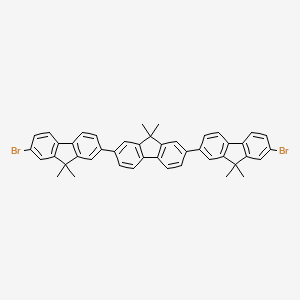
alpha,omega-Dibromoter(9,9'-dimethyl)fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene is a chemical compound with the molecular formula C15H12Br2. It is a derivative of fluorene, characterized by the presence of bromine atoms at the alpha and omega positions and methyl groups at the 9,9’ positions. This compound is known for its applications in organic electronics, particularly in the synthesis of organic semiconducting polymers and organic light-emitting diodes (OLEDs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha,omega-Dibromoter(9,9’-dimethyl)fluorene typically involves the bromination of 9,9-dimethylfluorene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions. The reaction is carried out in an organic solvent like chloroform or carbon tetrachloride at a temperature range of 0-25°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products:
Substitution: Various substituted fluorenes
Oxidation: Fluorenone, fluorenic acid
Reduction: 9,9-dimethylfluorene
Wissenschaftliche Forschungsanwendungen
Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene has several applications in scientific research:
Organic Electronics: It is used as a precursor in the synthesis of organic semiconducting polymers for organic photovoltaics (OPVs) and OLEDs.
Material Science: The compound is utilized in the development of materials with high electron mobility and stability, essential for electronic devices.
Chemical Research: It serves as a building block in the synthesis of complex organic molecules and polymers.
Wirkmechanismus
The mechanism of action of alpha,omega-Dibromoter(9,9’-dimethyl)fluorene in organic electronics involves its ability to participate in π-electron conjugation. This property enhances its electron delocalization and fluorescent characteristics, making it suitable for use in OLEDs and other optoelectronic devices. The molecular targets include the active sites in the polymer matrix where the compound integrates to form conductive pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,7-Dibromo-9,9-dimethylfluorene
- 9,9-Dimethyl-2-bromofluorene
- 2,7-Dibromo-9-fluorenone
Comparison: Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to its analogs. For instance, 2,7-Dibromo-9,9-dimethylfluorene has bromine atoms at the 2 and 7 positions, affecting its reactivity and applications differently. Similarly, 9,9-Dimethyl-2-bromofluorene, with a single bromine atom, exhibits different chemical behavior and is used in different contexts .
Eigenschaften
Molekularformel |
C45H36Br2 |
|---|---|
Molekulargewicht |
736.6 g/mol |
IUPAC-Name |
2,7-bis(7-bromo-9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene |
InChI |
InChI=1S/C45H36Br2/c1-43(2)37-19-25(27-9-15-33-35-17-11-29(46)23-41(35)44(3,4)39(33)21-27)7-13-31(37)32-14-8-26(20-38(32)43)28-10-16-34-36-18-12-30(47)24-42(36)45(5,6)40(34)22-28/h7-24H,1-6H3 |
InChI-Schlüssel |
BQLIBLLKSWWWGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)Br)C6=C1C=C(C=C6)C7=CC8=C(C=C7)C9=C(C8(C)C)C=C(C=C9)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)

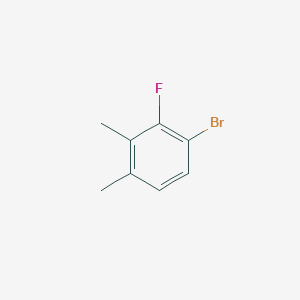
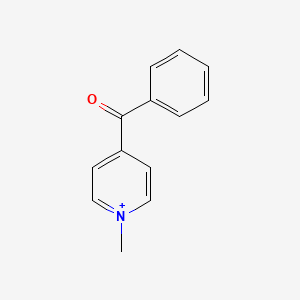
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079775.png)
![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)
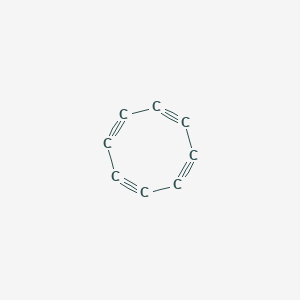
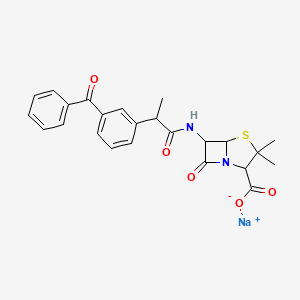
![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079797.png)
![1-(3-Ethoxy-4-propoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079802.png)
![N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine](/img/structure/B14079804.png)
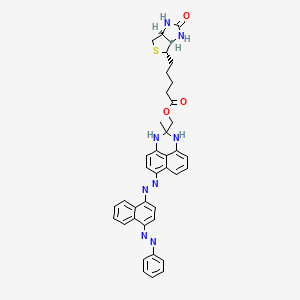
![Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-](/img/structure/B14079825.png)
![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)
